molecular formula C17H28N2O14P2 B1206637 dTDP-beta-L-mycarose

dTDP-beta-L-mycarose

Cat. No. B1206637
M. Wt: 546.4 g/mol
InChI Key: WILFWCJMOXHLEQ-ORWDRJNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-beta-L-mycarose is a dTDP-sugar having beta-L-mycarose as the sugar component. It has a role as a metabolite. It is a conjugate acid of a dTDP-beta-L-mycarose(2-).

Scientific Research Applications

  • Glycosyltransferase Activity : A study by Minami and Eguchi (2007) highlights the role of glycosyltransferase VinC in the biosynthesis of the antitumor beta-glycoside antibiotic vicenistatin. VinC exhibits broad substrate specificity toward various dTDP-2-deoxy-D-sugars like mycarose and is capable of catalyzing glycosyl transfer reactions with both alpha- and beta-anomers of dTDP-l-mycarose (Minami & Eguchi, 2007).

  • Biosynthetic Pathway Role : Peirú et al. (2007) explored the role of MegBIIa and MegBIIb, two putative C3-ketoreductases, in the biosynthesis of dTDP-l-mycarose. Their study indicates that these proteins form a heterodimeric complex and are crucial in the mycarose biosynthetic pathway, particularly in the production of mycarosyl-erythronolide B (Peirú et al., 2007).

  • Enzyme Characterization in Deoxysugar Biosynthesis : Thủy et al. (2006) characterized the enzyme GerKI, which is involved in the biosynthesis of dTDP-6-deoxy-beta-D-allose, an intermediate in mycinose biosynthesis. Their study provides insights into the enzyme's specificity and its role in the formation of axially oriented glycosidic bonds (Thủy et al., 2006).

  • Chemical Synthesis of dTDP-Activated Sugars : Amann et al. (2001) utilized the substrate spectrum of recombinant enzymes from the biosynthetic pathway of dTDP-beta-L-rhamnose for the chemoenzymatic synthesis of dTDP-activated 2,6-dideoxyhexoses. These compounds are essential in the glycosylation of polyketides and other antibiotic/antitumor drugs (Amann et al., 2001).

  • Novel Enzyme Classes in Sugar Biosynthesis : Giraud et al. (2000) analyzed RmlC, an enzyme in the dTDP-L-rhamnose biosynthetic pathway, demonstrating its role as a new class of epimerase. This finding is significant in understanding sugar biosynthesis in pathogenic bacteria (Giraud et al., 2000).

properties

Product Name

dTDP-beta-L-mycarose

Molecular Formula

C17H28N2O14P2

Molecular Weight

546.4 g/mol

IUPAC Name

[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H28N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-14,20-21,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13+,14-,17+/m0/s1

InChI Key

WILFWCJMOXHLEQ-ORWDRJNOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-beta-L-mycarose
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Reactant of Route 5
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Reactant of Route 6
dTDP-beta-L-mycarose

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